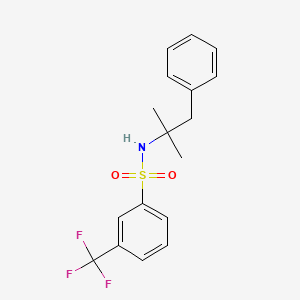
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Alkylation: The final step could involve the alkylation of the benzene ring with 2-methyl-1-phenylpropan-2-yl halide under Friedel-Crafts alkylation conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve continuous flow reactors, use of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could introduce various functional groups onto the benzene ring.
科学的研究の応用
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The trifluoromethyl group could enhance its binding affinity or metabolic stability.
類似化合物との比較
Similar Compounds
N-(2-Methyl-1-phenylpropan-2-yl)-benzene-1-sulfonamide: Lacks the trifluoromethyl group.
N-(1-Phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Different alkyl group.
N-(2-Methyl-1-phenylpropan-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide: Different position of the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the specific alkyl group in N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide might confer unique properties such as enhanced lipophilicity, metabolic stability, or specific biological activity.
特性
CAS番号 |
915797-70-5 |
|---|---|
分子式 |
C17H18F3NO2S |
分子量 |
357.4 g/mol |
IUPAC名 |
N-(2-methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H18F3NO2S/c1-16(2,12-13-7-4-3-5-8-13)21-24(22,23)15-10-6-9-14(11-15)17(18,19)20/h3-11,21H,12H2,1-2H3 |
InChIキー |
CLBKYWIQEUVVDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
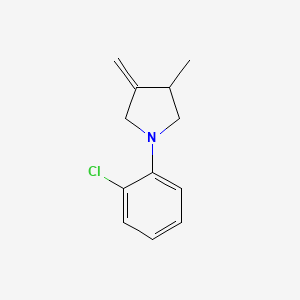
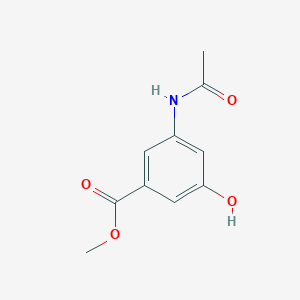
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
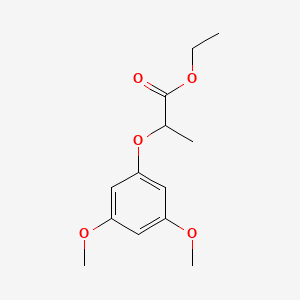

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
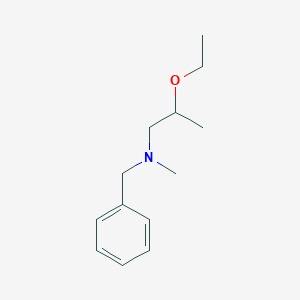
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
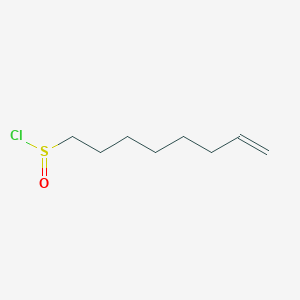
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
